Nitr 5/AM
Overview
Description
Nitr 5 tetrakis (acetoxymethyl ester) is a chemical compound known for its application in fluorescence studies. It is a derivative of the nitro compound family, characterized by the presence of nitro groups in its molecular structure. This compound is particularly valued for its ability to act as a chelator, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitr 5 tetrakis (acetoxymethyl ester) typically involves the esterification of Nitr 5 with acetoxymethyl groups. The reaction conditions often require the use of an acid catalyst and a controlled temperature environment to ensure the successful formation of the ester bonds.
Industrial Production Methods
Industrial production of Nitr 5 tetrakis (acetoxymethyl ester) involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Nitr 5 tetrakis (acetoxymethyl ester) undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The acetoxymethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the substituent used.
Scientific Research Applications
Nitr 5 tetrakis (acetoxymethyl ester) is widely used in scientific research due to its fluorescence properties. It is employed in:
Chemistry: As a fluorescent marker in various chemical assays.
Biology: For imaging and tracking cellular processes.
Medicine: In diagnostic imaging and as a potential therapeutic agent.
Industry: In the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Nitr 5 tetrakis (acetoxymethyl ester) involves its ability to chelate metal ions. Upon entering a cell, the ester groups are cleaved by cytoplasmic esterases, releasing the active chelator. This chelator can then bind to metal ions, altering their availability and activity within the cell. The molecular targets and pathways involved include various metal-dependent enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nitr 5: The parent compound without the acetoxymethyl ester groups.
Fluo 3-AM: Another fluorescent compound used for similar applications.
BAPTA-AM: A calcium chelator with similar ester groups for cellular entry.
Uniqueness
Nitr 5 tetrakis (acetoxymethyl ester) is unique due to its combination of fluorescence properties and chelation ability. This dual functionality makes it particularly valuable in applications requiring both imaging and metal ion regulation .
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-4-methylanilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H47N3O23/c1-25-6-8-32(44(16-39(51)66-20-60-26(2)47)17-40(52)67-21-61-27(3)48)35(12-25)58-10-11-59-36-13-30(43(55)31-14-37-38(65-24-64-37)15-34(31)46(56)57)7-9-33(36)45(18-41(53)68-22-62-28(4)49)19-42(54)69-23-63-29(5)50/h6-9,12-15,43,55H,10-11,16-24H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQNBQFELVBWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N3O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394686 | |
Record name | Nitr 5/AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209161-73-9 | |
Record name | Nitr 5/AM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.